1-Bromo-3,5-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDMYNWXIGPOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864816 | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18242-39-2, 63460-06-0 | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18242-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018242392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dinitrobenzene is a vital organic intermediate, characterized by a benzene ring substituted with a bromine atom and two nitro groups.[1][2] This unique structure imparts significant reactivity, making it a cornerstone in the synthesis of a wide array of complex molecules.[2] Its utility spans across the agrochemical sector for creating pesticides and herbicides, the pharmaceutical industry as a foundational building block for novel drug discovery, and in the manufacturing of dyes.[2] This guide provides a comprehensive overview of its core physical properties, crucial for its safe and effective handling and application in research and development.

Molecular and Chemical Identity

This compound is an organic compound whose identity is well-defined by its chemical formula and various identifiers. Its molecular formula is C₆H₃BrN₂O₄.[1][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 18242-39-2[1][3] |

| Molecular Weight | 247.00 g/mol [4][5] |

| Canonical SMILES | C1=C(C=C(C=C1[O-])Br)[O-][1][4] |

| InChI | InChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H[1][4] |

| InChIKey | OLDMYNWXIGPOCI-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its use in various chemical reactions and formulations.

Appearance

It is typically described as a white to light yellow or off-white crystalline solid or powder.[1]

Thermal Properties

The melting and boiling points are key indicators of the purity and thermal stability of the compound.

Table 2: Thermal Properties

| Property | Value |

| Melting Point | 75-76 °C[6] |

| Boiling Point | 309.3 °C at 760 mmHg[7] |

| Flash Point | 140.9 °C[7] |

Density and Solubility

Understanding the density and solubility is essential for reaction setup and solvent selection.

Table 3: Density and Solubility

| Property | Value |

| Density | 1.910 g/cm³[3] |

| Water Solubility | Slightly soluble in water.[3][8] |

| Solubility in Other Solvents | Soluble in Methanol.[3][9] |

Spectroscopic Data

While detailed spectroscopic analyses are beyond the scope of this guide, it is important to note that techniques such as NMR are used to confirm the structure of this compound. Mass spectrometry data is also available for this compound.[10]

Reactivity and Applications

The reactivity of this compound is largely dictated by the bromine atom and the two electron-withdrawing nitro groups. The bromine atom is susceptible to substitution reactions, allowing for the introduction of various functional groups.[1] This reactivity is fundamental to its role as a versatile building block in organic synthesis.[1][2]

Its primary applications are as an intermediate in the synthesis of:

-

Agrochemicals: Used in the production of pesticides and herbicides.[2]

-

Pharmaceuticals: A crucial component in the development of new therapeutic agents.[2]

-

Dyes: Utilized in the manufacturing of a variety of colorants.[1][2]

Synthesis Overview

A common method for the synthesis of this compound involves the bromination of 1,3-dinitrobenzene.[3] In a typical procedure, 1,3-dinitrobenzene is dissolved in concentrated sulfuric acid and heated, followed by the addition of N-bromosuccinimide (NBS).[3] The reaction mixture is then poured into ice water to precipitate the product.[3] Another reported method is the Hunsdiecker reaction between silver 3,5-dinitrobenzoate and bromine.[11]

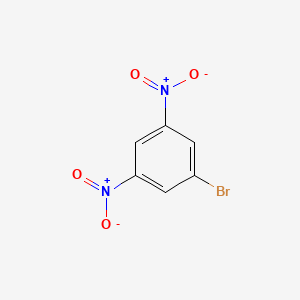

Caption: 2D structure of this compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. [Link]

-

LookChem. Cas 18242-39-2,1-BROMO-3,5-DINITRO-BENZENE. [Link]

-

PubChem. This compound | C6H3BrN2O4 | CID 44534. [Link]

-

SciSpace. A Novel Synthesis of this compound. [Link]

-

Chongqing Chemdad Co., Ltd. 1-BROMO-3,5-DINITRO-BENZENE. [Link]

-

CP Lab Safety. 1-Bromo-3, 5-dinitrobenzene, min 97%, 1 gram. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 4. This compound | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-BROMO-3,5-DINITRO-BENZENE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound | 18242-39-2 | TCI AMERICA [tcichemicals.com]

- 10. spectrabase.com [spectrabase.com]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 1-Bromo-3,5-dinitrobenzene: A Versatile Synthetic Building Block

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3,5-dinitrobenzene, a pivotal intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and key applications. By elucidating its chemical reactivity and providing practical experimental protocols, this guide aims to serve as an authoritative resource for leveraging this versatile molecule in the design and synthesis of novel compounds.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that has carved a niche as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its unique molecular architecture, characterized by a bromine atom and two electron-withdrawing nitro groups on a benzene ring, imparts significant reactivity and versatility.[1] This makes it a sought-after precursor in diverse fields, including the agrochemical sector for developing potent pesticides and herbicides, the pharmaceutical industry as a foundational element for novel drug discovery, and in the manufacturing of specialized dyes.[1][2][3] This guide offers an in-depth exploration of its synthesis, reactivity, and application, providing the technical insights necessary for its effective and safe utilization in advanced chemical synthesis.

Chemical Identity and Molecular Structure

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and synthetic potential.

Molecular Formula: C₆H₃BrN₂O₄[3][4][5][6][7]

IUPAC Name: this compound[7]

Synonyms: 3,5-Dinitrobromobenzene, 5-Bromo-1,3-dinitrobenzene[2][4]

CAS Number: 18242-39-2[4][5][6]

The structure features a benzene ring substituted with a bromine atom at the C1 position and two nitro groups (NO₂) at the C3 and C5 positions. The strong electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring and the bromine substituent.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 247.00 g/mol | [5][6][7] |

| Appearance | Off-white to light yellow crystalline powder | [4][8] |

| Melting Point | 75.0 to 79.0 °C | |

| Solubility | Slightly soluble in water. | [2][3] |

| Storage Temperature | Ambient/Room temperature | [5] |

Synthesis and Manufacturing Pathways

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Electrophilic Bromination of 1,3-Dinitrobenzene

A common and efficient method involves the direct bromination of 1,3-dinitrobenzene. The strong deactivating effect of the two nitro groups makes the aromatic ring electron-deficient, necessitating harsh reaction conditions.

Causality of Experimental Choices:

-

Reagents: N-bromosuccinimide (NBS) is used as the bromine source, and concentrated sulfuric acid serves as both the solvent and a catalyst. The sulfuric acid protonates the NBS, increasing the electrophilicity of the bromine.

-

Temperature: The reaction is heated to 80-90°C to overcome the high activation energy required for the electrophilic substitution on the deactivated ring.

Caption: Workflow for the synthesis of this compound.

Hunsdiecker Reaction

An alternative synthesis route is the Hunsdiecker reaction, which involves the thermal decarboxylation of the silver salt of 3,5-dinitrobenzoic acid in the presence of bromine.[9] This method is particularly useful when the starting material is the corresponding carboxylic acid. The reaction is believed to proceed through a radical mechanism.[9]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its functional groups. The two nitro groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).

The bromine atom serves as an excellent leaving group in SNAr reactions.[4] The presence of the nitro groups in the meta positions relative to the bromine atom helps to stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack. This stabilization is crucial for the reaction to proceed.

Caption: Generalized mechanism for nucleophilic aromatic substitution.

This reactivity makes this compound a versatile intermediate for introducing a variety of functional groups onto the aromatic ring, which is a key strategy in the synthesis of complex target molecules, including pharmaceutical agents.[1][4]

Applications in Research and Drug Development

The utility of this compound as a synthetic intermediate spans multiple industries.[1]

-

Pharmaceutical Development: It is a key building block in the synthesis of various pharmaceutical intermediates.[1] The ability to perform selective transformations, such as substituting the bromine and reducing the nitro groups, allows for the construction of highly functionalized aromatic cores that are central to the structure of many modern therapeutic agents.[10] For instance, derivatives of this compound can be used to synthesize scaffolds for kinase inhibitors, which are a significant class of drugs.[10]

-

Agrochemical Synthesis: This compound is instrumental in the creation of effective pesticides and herbicides, contributing to modern agricultural practices.[1]

-

Dye Manufacturing: In the dye industry, its structure is leveraged to produce a range of colors with specialized properties.[1]

Experimental Protocol: Synthesis via Bromination of 1,3-Dinitrobenzene

The following protocol is a self-validating system for the synthesis of this compound.

Materials:

-

1,3-Dinitrobenzene (30.0 g, 0.18 mol)

-

Concentrated Sulfuric Acid (180 mL)

-

N-bromosuccinimide (NBS) (44.5 g, 0.25 mol)

-

Ice water (600 mL)

Procedure:

-

In a suitable reaction vessel, dissolve 30.0 g of 1,3-dinitrobenzene in 180 mL of concentrated sulfuric acid.

-

Heat the solution to 80°C.

-

While maintaining the reaction temperature between 80-90°C, add 44.5 g of N-bromosuccinimide (NBS) in nine portions over a period of 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 80-90°C for an additional 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into 600 mL of ice water to precipitate the product.

-

Collect the white precipitate by filtration.

-

Wash the precipitate thoroughly with water to remove any residual acid.

-

Dry the solid to obtain this compound. A typical yield is around 93.7%.[2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3][7] It causes skin and serious eye irritation and may cause respiratory irritation.[3][7]

-

Precautions:

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[11]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

If swallowed: Call a poison center or doctor/physician if you feel unwell.[11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

-

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[12]

Conclusion

This compound stands as a testament to the power of functional group interplay in organic synthesis. Its unique electronic properties make it a highly valuable and versatile intermediate for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in driving innovation in drug discovery, materials science, and other chemical industries.

References

-

CP Lab Safety. (n.d.). 1-Bromo-3, 5-dinitrobenzene, min 97%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]

-

SciSpace. (1962). A Novel Synthesis of this compound. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.nl [fishersci.nl]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-Bromo-3,5-dinitrobenzene (CAS No. 18242-39-2): A Strategic Intermediate in Complex Synthesis

This guide provides an in-depth technical overview of 1-Bromo-3,5-dinitrobenzene, a pivotal reagent in modern organic synthesis. Targeted at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the causality behind its reactivity and its strategic applications in the synthesis of high-value molecules.

Core Molecular Profile and Physicochemical Characteristics

This compound is an organic compound featuring a benzene ring substituted with a bromine atom and two nitro groups at the 1, 3, and 5 positions, respectively.[1] This substitution pattern is not arbitrary; it is the key to the molecule's utility. The two nitro groups are powerful electron-withdrawing groups, which profoundly influences the molecule's electronic structure and, consequently, its chemical reactivity.[1] This electronic deficit makes the aromatic ring highly susceptible to specific classes of reactions that are fundamental to building complex molecular architectures.

The compound typically presents as a white to light yellow crystalline solid.[1][2] While its solubility in water is limited, it shows good solubility in common organic solvents like methanol and acetone.[3][4]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 18242-39-2 | [1][5][6] |

| Molecular Formula | C₆H₃BrN₂O₄ | [1][5] |

| Molecular Weight | 247.00 g/mol | [5][7] |

| Appearance | White to Light yellow powder/crystal | [1][2] |

| Melting Point | 75-79 °C | [2][8] |

| Boiling Point | 309.3 °C (Predicted) | [3][8] |

| Density | 1.910 g/cm³ | [3][8] |

| Solubility | Slightly soluble in water; Soluble in Methanol | [3][4] |

| InChI Key | OLDMYNWXIGPOCI-UHFFFAOYSA-N | [1][7] |

| SMILES | BrC1=CC(=O)=CC(=O)=C1 | [1][5] |

Synthesis Pathway: Electrophilic Bromination

The most common and efficient synthesis of this compound involves the direct electrophilic bromination of its precursor, 1,3-dinitrobenzene.[3] This reaction is a classic example of electrophilic aromatic substitution on a deactivated ring system.

Causality Behind the Method:

-

Deactivated Ring: The two nitro groups on 1,3-dinitrobenzene strongly deactivate the ring towards electrophilic attack. Therefore, standard bromination conditions (Br₂ with a Lewis acid) are often sluggish.

-

Enhanced Electrophile: To overcome this deactivation, a more potent source of electrophilic bromine is required. N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid serves this purpose. The sulfuric acid protonates the NBS, generating a highly electrophilic bromine species capable of attacking the electron-poor ring.

-

Solvent and Catalyst: Concentrated sulfuric acid not only acts as a catalyst but also as the solvent, maintaining a highly acidic and polar environment conducive to the reaction.[3]

Detailed Experimental Protocol: Synthesis from 1,3-Dinitrobenzene

This protocol describes a validated lab-scale synthesis.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 30.0 g (0.18 mol) of 1,3-dinitrobenzene in 180 mL of concentrated sulfuric acid.

-

Heating: Gently heat the mixture to 80°C. The reaction temperature must be carefully maintained between 80-90°C to ensure a controlled reaction rate without excessive side product formation.

-

NBS Addition: Over a period of 30 minutes, add 44.5 g (0.25 mol) of N-bromosuccinimide (NBS) in nine small portions (batches). Portion-wise addition helps to control the exotherm and maintain the optimal reaction temperature.

-

Reaction Monitoring: After the final addition, allow the reaction to proceed for an additional 30 minutes at 80-90°C. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare 600 mL of ice water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. The product, being insoluble in water, will precipitate out as a white solid.[3] This step also serves to quench the reaction and dilute the sulfuric acid.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Dry the collected solid to obtain this compound. A typical yield for this procedure is high, often around 93-94%.[3]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound in synthesis lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[9][10]

Mechanistic Rationale: The SNAr reaction is typically challenging for simple aryl halides. However, the presence of strong electron-withdrawing groups (EWGs) like the two nitro groups dramatically accelerates the reaction.[11][12] The mechanism proceeds in two steps:

-

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10] The nitro groups are crucial here; they delocalize the negative charge through resonance, significantly stabilizing the intermediate and lowering the activation energy of this first, rate-determining step.[10][12]

-

Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the bromide leaving group.[10]

This high reactivity allows the bromine atom to be displaced by a wide variety of nucleophiles (e.g., alkoxides, amines, thiolates), making it an excellent scaffold for introducing diverse functional groups.[9][13]

Diagram: SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr reactions.

Applications in Drug Development and Agrochemicals

This compound is not an end product but a strategic building block. Its versatile reactivity makes it a valuable starting material across several industries.[13]

-

Pharmaceutical Synthesis: It serves as a crucial intermediate for creating new drug candidates.[8][13] The ability to easily introduce various functionalities via SNAr allows for the rapid generation of compound libraries for screening. Subsequent modification of the nitro groups (e.g., reduction to anilines) provides another handle for further molecular elaboration, which is a key strategy in medicinal chemistry.[14]

-

Agrochemical Industry: The compound is a key intermediate in the synthesis of various pesticides and herbicides.[4][8][13] Its structure allows for the development of molecules that can effectively target pests and weeds.

-

Dye Manufacturing: It is also used as an intermediate in the production of a wide range of dyes and pigments.[8][9]

-

Research Applications: Beyond synthesis, it has been used as an optical probe in reaction systems to study the reactivity of different nucleophiles, as its fluorescence properties can change upon reaction.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

-

Hazards: The compound may cause skin and eye irritation and is harmful if swallowed.[2][9] It is classified as toxic.[9]

-

Handling: Work should be conducted in a well-ventilated area, preferably a fume hood.[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[16][17] Avoid creating dust.[15]

-

Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents.[4] The container should be kept tightly closed to prevent moisture ingress.[4][15]

References

-

Cas 18242-39-2,1-BROMO-3,5-DINITRO-BENZENE | lookchem. lookchem.[Link]

-

This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

A Novel Synthesis of this compound. - SciSpace. SciSpace.[Link]

-

Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution - ResearchGate. ResearchGate.[Link]

-

This compound | C6H3BrN2O4 | CID 44534 - PubChem. PubChem.[Link]

-

Nucleophilic aromatic substitution - BYJU'S. BYJU'S.[Link]

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

Sources

- 1. CAS 18242-39-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 18242-39-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 18242-39-2 | this compound | Aryls | Ambeed.com [ambeed.com]

- 8. Cas 18242-39-2,1-BROMO-3,5-DINITRO-BENZENE | lookchem [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.nl [fishersci.nl]

- 17. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 1-Bromo-3,5-dinitrobenzene: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,5-dinitrobenzene is a pivotal chemical intermediate whose utility is anchored in the unique reactivity conferred by its trifunctionalized aromatic core. The presence of two strongly electron-withdrawing nitro groups and a halogen leaving group makes it a highly specialized building block in modern organic synthesis. This guide provides an in-depth examination of its nomenclature, physicochemical properties, and synthetic methodologies. Critically, it delves into the mechanistic underpinnings of its reactivity, focusing on its pronounced susceptibility to nucleophilic aromatic substitution (SNAr), a feature extensively leveraged in the development of novel pharmaceutical, agrochemical, and dyestuff molecules. Spectroscopic data, safety protocols, and practical experimental procedures are detailed to provide a comprehensive resource for professionals in the chemical sciences.

Nomenclature and Chemical Identity

The systematic naming of a substituted benzene ring follows a set of established IUPAC rules designed for clarity and unambiguity. For polysubstituted benzenes, the parent name is "benzene." Substituents are listed in alphabetical order, and the carbon atoms of the ring are numbered to assign the lowest possible locants to the substituents.[1][2]

For the compound :

-

Parent: Benzene

-

Substituents: One "bromo" group and two "nitro" groups ("dinitro").

-

Alphabetical Order: Bromo comes before dinitro.

-

Numbering: To achieve the lowest locant set, numbering starts at the carbon bearing the bromo group, proceeding in the direction that gives the nitro groups the next lowest numbers. This results in the locants 1, 3, and 5.

Therefore, the correct IUPAC name is This compound .[3]

Caption: Structure and IUPAC numbering for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 18242-39-2 | [4][5] |

| Molecular Formula | C₆H₃BrN₂O₄ | [3] |

| Molecular Weight | 247.00 g/mol | [3] |

| InChIKey | OLDMYNWXIGPOCI-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=C(C=C(C=C1[O-])Br)[O-] | [3] |

| Synonyms | 3,5-Dinitrobromobenzene, 5-Bromo-1,3-dinitrobenzene |[6] |

Physicochemical Properties

This compound is typically an off-white or light yellow crystalline powder at room temperature.[7] Its physical properties are dominated by the rigid, planar aromatic system and the polar nitro groups.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white/Powder to crystal | [7] |

| Melting Point | 75-76 °C | |

| Boiling Point | 309.3 °C at 760 mmHg | |

| Density | 1.910 g/cm³ | |

| Solubility | Slightly soluble in water; Soluble in Methanol | [6][8] |

| Storage Temperature | Room Temperature, sealed in a dry environment |[8] |

Synthesis of this compound

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution (EAS). The starting material, 1,3-dinitrobenzene, possesses a benzene ring that is heavily deactivated by the strong electron-withdrawing effects of the two nitro groups.[9] Consequently, forcing conditions are required to achieve bromination. A standard and effective laboratory-scale method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. The sulfuric acid acts as a powerful acidic medium that protonates NBS, generating a potent electrophilic bromine species capable of attacking the electron-deficient ring.[6]

Experimental Protocol: Bromination of 1,3-Dinitrobenzene

This protocol is adapted from established procedures for the bromination of deactivated arenes.[6]

Step 1: Reaction Setup

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 180 mL of concentrated sulfuric acid (98%).

-

Carefully add 30.0 g (0.18 mol) of 1,3-dinitrobenzene to the acid with stirring.

-

Heat the mixture to 80 °C using an oil bath.

Step 2: Reagent Addition

-

Once the temperature is stable between 80-90 °C, begin the portion-wise addition of 44.5 g (0.25 mol) of N-bromosuccinimide (NBS).

-

Add the NBS in approximately 9 equal portions over a period of 30 minutes, ensuring the temperature does not exceed 90 °C.

-

Causality: Portion-wise addition is critical to control the exothermic reaction and prevent runaway temperatures, which could lead to side products or decomposition.

Step 3: Reaction and Work-up

-

After the final addition of NBS, maintain the reaction mixture at 80-90 °C for an additional 30 minutes to ensure completion.

-

Allow the reaction to cool to room temperature.

-

Prepare a 1 L beaker containing 600 mL of an ice-water slurry.

-

Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A white or off-white precipitate will form.

-

Self-Validation: The precipitation of the product upon quenching in water confirms its low aqueous solubility and separates it from the sulfuric acid and other soluble byproducts.

Step 4: Isolation and Purification

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid.

-

Dry the crude product in a vacuum oven at 40-50 °C. A typical yield of the crude white solid is around 41 g (93%).

-

For higher purity, the product can be recrystallized from a suitable solvent like ethanol or methanol.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is a direct consequence of its electronic structure.

-

Electrophilic Aromatic Substitution (EAS): The two nitro groups are powerful deactivating groups due to their strong inductive (-I) and resonance (-M) effects. They withdraw electron density from the benzene ring, making it highly electron-deficient and thus unreactive towards most electrophiles.[9][10] Further electrophilic attack is exceptionally difficult and requires extreme conditions.

-

Nucleophilic Aromatic Substitution (SNAr): In stark contrast, the electron-withdrawing nature of the nitro groups makes the aromatic ring highly susceptible to nucleophilic attack.[11] This is the compound's most significant and synthetically useful mode of reactivity. The nitro groups activate the ring towards SNAr by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[12] The bromine atom serves as an excellent leaving group. This dual functionality—an activated ring and a good leaving group—makes it a valuable substrate for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) onto the dinitrophenyl scaffold.[12][13]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine (the ipso-carbon), forming a resonance-stabilized sigma-complex (Meisenheimer complex). This step is typically the rate-determining step as it disrupts the aromaticity of the ring.

-

Elimination: The aromaticity is restored in a fast step by the expulsion of the bromide leaving group.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules.[13]

-

Pharmaceutical Development: It is used as a starting material for synthesizing compounds with potential biological activity. The dinitrophenyl moiety can be a key pharmacophore, or the functional groups can be manipulated. For example, the bromine can be displaced by a nitrogen-containing heterocycle, and the nitro groups can subsequently be reduced to amines, which can then be acylated or otherwise functionalized to build a library of drug candidates.[8][13][14]

-

Agrochemical Industry: The compound is a precursor for various pesticides and herbicides. The high electron deficiency of the ring is often a feature of biologically active molecules in this sector.[13]

-

Dye Manufacturing: It serves as an intermediate in the production of certain types of dyes. The chromophoric properties of the dinitrophenyl system can be tuned by adding or modifying substituent groups.[13]

Spectroscopic Characterization

Spectroscopic analysis provides a definitive method for structure confirmation and purity assessment. The high degree of symmetry in this compound leads to a relatively simple NMR spectrum.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale |

|---|---|---|

| ¹H NMR | Two signals in the aromatic region (δ 8.0-9.0 ppm). A triplet (or narrow multiplet) for H-4/H-6 (integral 2H) and a triplet (or narrow multiplet) for H-2 (integral 1H). | Due to molecular symmetry, H-4 and H-6 are chemically equivalent. The strong deshielding effect of the -NO₂ groups shifts the protons significantly downfield.[15] |

| ¹³C NMR | Four distinct signals. C1 (C-Br), C3/C5 (C-NO₂), C2 (C-H), and C4/C6 (C-H). | The plane of symmetry through C2 and C5 renders C3/C5 and C4/C6 equivalent. |

| IR Spectroscopy | ~1520-1560 cm⁻¹ (asymmetric -NO₂ stretch), ~1340-1370 cm⁻¹ (symmetric -NO₂ stretch), ~3100 cm⁻¹ (aromatic C-H stretch), ~1000-1200 cm⁻¹ (C-Br stretch). | These are characteristic vibrational frequencies for the functional groups present in the molecule.[16] |

| Mass Spectrometry | Molecular ion peaks (M⁺ and M+2) of nearly equal intensity. | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) results in a characteristic isotopic pattern for bromine-containing fragments. |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]

-

Precautions for Safe Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.[17]

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry place. Keep away from oxidizing agents.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Material should be handled as hazardous waste.

Conclusion

This compound is a foundational reagent in synthetic organic chemistry. While its own applications are limited, its true value is realized as a versatile intermediate. The strategic placement of two strongly activating nitro groups and a good leaving group on a benzene ring creates a powerful electrophilic aromatic system, ideal for undergoing nucleophilic aromatic substitution. This predictable and high-yielding reactivity allows researchers in pharmaceutical, agrochemical, and materials science to readily introduce diverse functionalities, making it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

LookChem. (n.d.). Cas 18242-39-2, 1-BROMO-3,5-DINITRO-BENZENE. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-Bromo-3, 5-dinitrobenzene, min 97%, 1 gram. Retrieved from [Link]

-

University of Calgary. (n.d.). Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 15.3: Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). What is the numbering of substituted benzene derivatives according to IUPAC nomenclature?. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

-

Dutov, M. D., et al. (2012). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. ResearchGate. Retrieved from [Link]

-

IRJET. (2018). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. This compound | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 7. This compound | 18242-39-2 | TCI AMERICA [tcichemicals.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. guidechem.com [guidechem.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. irjet.net [irjet.net]

- 17. echemi.com [echemi.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 1-Bromo-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic chemistry. As a Senior Application Scientist, my objective is to deliver not just data, but actionable insights grounded in established scientific principles, ensuring that researchers can confidently and safely utilize this compound in their work. We will explore its fundamental properties, analytical characterization, and applications, with a focus on the causality behind experimental choices.

This compound (CAS No. 18242-39-2) is an aromatic organic compound characterized by a benzene ring substituted with one bromine atom and two nitro groups.[1] This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in reactions where the bromine atom can be replaced via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nature of the two nitro groups.[1]

The compound typically appears as an off-white to yellow crystalline solid.[1][2][3] Its solubility is limited in water but shows good solubility in solvents like methanol.[3][4][5]

Key Quantitative Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The molecular weight, in particular, is critical for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

| Property | Value | Source(s) |

| Molecular Weight | 247.00 g/mol | [6][7] |

| Exact Mass | 245.92762 Da | [6] |

| Molecular Formula | C₆H₃BrN₂O₄ | [1][4][6][8][9] |

| CAS Number | 18242-39-2 | [2][6][8][9] |

| Melting Point | 75-77 °C | [2][3][5] |

| Boiling Point | 309.3 °C (Predicted) | [2][3] |

| Density | ~1.91 g/cm³ | [3] |

| Appearance | Off-white to yellow powder/crystal | [1][3][5] |

| Water Solubility | Slightly soluble / Insoluble | [1][2][4][5] |

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity and purity of a starting material is a non-negotiable prerequisite for reproducible and reliable experimental outcomes. The following workflow describes a robust, self-validating system for the characterization of this compound, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of GC-MS is deliberate. Gas chromatography provides high-resolution separation of volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern, offering a dual-validation system in a single analysis.

Experimental Protocol: Purity and Identity Verification by GC-MS

Objective: To confirm the identity and determine the purity of a sample of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Methanol or Dichloromethane) to create a 1 mg/mL stock solution.

-

Perform a 1:100 dilution of the stock solution to achieve a final concentration of 10 µg/mL for analysis.

-

-

Instrumentation (Typical Parameters):

-

Gas Chromatograph:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Identity Confirmation: Compare the acquired mass spectrum with a reference spectrum (e.g., from a spectral library like NIST). The molecular ion peak (M+) should be visible at m/z 246 and 248 (due to the bromine isotopes ⁷⁹Br and ⁸¹Br), and the fragmentation pattern should match.

-

Purity Assessment: Integrate the peak area of this compound in the TIC. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Workflow Visualization

The following diagram illustrates the logical flow of the analytical characterization process, from sample handling to final data validation.

Caption: Workflow for identity and purity verification of this compound by GC-MS.

Applications in Synthesis and Drug Development

This compound serves as a versatile building block in organic chemistry. Its primary utility stems from its role as an electrophile in nucleophilic aromatic substitution (SNAAr) reactions. The strong electron-withdrawing nitro groups activate the benzene ring, facilitating the displacement of the bromide ion by a wide range of nucleophiles.

This reactivity makes it an important intermediate in the synthesis of more complex molecules for various sectors:

-

Pharmaceuticals: Used as a precursor for creating novel therapeutic agents.[1]

-

Agrochemicals: A key component in the development of new pesticides and herbicides.[3][4]

-

Dyes and Pigments: Employed in the synthesis of dyestuffs.[1][4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous and presents several risks.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[6] It is also known to cause skin and serious eye irritation.[1][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[4][10]

References

-

1-Bromo-3, 5-dinitrobenzene, min 97%, 1 gram. CP Lab Safety. [Link]

-

This compound | C6H3BrN2O4. PubChem. [Link]

-

Cas 18242-39-2,1-BROMO-3,5-DINITRO-BENZENE. lookchem. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Cas 18242-39-2,1-BROMO-3,5-DINITRO-BENZENE | lookchem [lookchem.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 6. This compound | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. calpaclab.com [calpaclab.com]

- 10. fishersci.nl [fishersci.nl]

1-Bromo-3,5-dinitrobenzene melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,5-dinitrobenzene

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties of this compound. It provides not only the established physical constants for this compound but also delves into the experimental methodologies required for their accurate determination, emphasizing the scientific principles that underpin these techniques.

Introduction: The Significance of this compound

This compound (CAS No. 18242-39-2) is a yellow crystalline solid that serves as a pivotal intermediate in various sectors of the chemical industry.[1] Its molecular structure, featuring a benzene ring substituted with a bromine atom and two nitro groups, makes it a versatile building block in organic synthesis. This compound is instrumental in the manufacturing of agrochemicals, pharmaceuticals, and dyestuffs, where the precise control of reaction pathways is paramount.[2][3]

Understanding the fundamental physical properties of a starting material is a prerequisite for its effective use in synthesis and development. The melting and boiling points, in particular, are critical indicators of purity and provide essential data for process optimization, safety assessments, and quality control. This document offers an in-depth examination of these properties and the rigorous protocols for their validation.

Core Physicochemical Properties

The essential physical and chemical data for this compound are summarized below. These values represent the foundational knowledge required for handling, storing, and utilizing this compound in a laboratory or industrial setting.

| Property | Value | Source(s) |

| CAS Number | 18242-39-2 | [4][5][6] |

| Molecular Formula | C₆H₃BrN₂O₄ | [6][7][8] |

| Molecular Weight | 247.00 g/mol | [6][7] |

| Appearance | White to Light yellow powder/crystal | [4][5] |

| Melting Point | 75-79 °C | [2][4][5][8] |

| Boiling Point | 309.3 °C (Predicted) | [2][8] |

| Density | 1.910 g/cm³ | [2][8] |

| Solubility | Soluble in Methanol; Slightly soluble in water | [2][4][5][8] |

| Storage | Sealed in dry, Room Temperature | [2][6][8] |

Melting Point Determination: A Criterion for Purity

The melting point is one of the most reliable and fundamental indicators of a solid organic compound's purity.[9] A pure crystalline substance exhibits a sharp and characteristic melting range, typically spanning 0.5-2.0°C.[10] The presence of even minor impurities disrupts the crystal lattice, which results in two observable phenomena: a depression of the melting point and a broadening of the melting range.[9][10] Therefore, accurate melting point determination is not merely for identification but is a crucial quality control step.

Causality in Experimental Design

The standardized capillary method is preferred for its accuracy and minimal sample requirement. The choice of a slow, controlled heating rate is critical; rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.[11] Grinding the sample into a fine powder ensures uniform heat distribution throughout the crystalline matrix.

Experimental Protocol: Digital Melting Point Apparatus

This protocol describes the determination using a modern digital apparatus (e.g., a Mel-Temp or DigiMelt), which offers superior accuracy and safety over older oil-bath methods.

Step 1: Sample Preparation

-

Place a small amount of this compound onto a clean, dry watch glass.

-

Using a spatula, crush the crystals into a fine, uniform powder. This ensures efficient and even heat transfer.[10]

-

Invert a capillary tube (sealed at one end) and press the open end into the powder.

-

Gently tap the sealed end of the tube on a hard surface to compact the powder into a column approximately 2-3 mm high at the bottom of the tube.[10][12]

Step 2: Rapid Determination (Approximate Range)

-

Ensure the heating block of the apparatus is at least 20°C below the expected melting point (approx. 75°C).[10]

-

Insert the prepared capillary tube into the sample holder.

-

Set a rapid heating rate (e.g., 5-10°C per minute).[10]

-

Observe the sample through the magnifying lens and record the temperature at which the powder begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range.

Step 3: Accurate Determination (Slow Run)

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the fast run.[10]

-

Prepare a new capillary tube with a fresh sample. Never re-melt a sample , as decomposition or polymorphic changes can alter the melting point.[10]

-

Insert the new tube and set the heating rate to a slow 1-2°C per minute.[12]

-

Precisely record the temperature when the first droplet of liquid appears (T₁).

-

Continue heating at the slow rate and record the temperature when the last solid crystal disappears (T₂).[10]

-

The official melting range is reported as T₁ - T₂. For pure this compound, this range should be narrow.

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Boiling Point Determination: Principles and Practice

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[13] For compounds like this compound, which have a high boiling point, the experimentally determined value is often supplemented by a predicted value, as prolonged heating can risk decomposition. The predicted boiling point of ~309°C indicates that specialized techniques are required for its experimental verification.

The Thiele tube method is a classic and effective micro-technique for determining boiling points, requiring only a small amount of the substance.[14]

Causality in Experimental Design

The method's ingenuity lies in its use of an inverted capillary tube. As the sample is heated, the air trapped inside the capillary expands and escapes.[15] When the sample's boiling point is reached, its vapor pressure overcomes the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops. The precise moment the external pressure overcomes the internal vapor pressure, liquid is drawn back into the capillary. This point of equilibrium is, by definition, the boiling point at that atmospheric pressure.[15]

Experimental Protocol: Thiele Tube Method

Step 1: Apparatus Assembly

-

Secure a Thiele tube to a ring stand using a clamp. The tube should contain an appropriate heating oil (e.g., mineral oil) to a level just above the top of the side-arm loop.[15]

-

Attach a small test tube (or fusion tube) containing 0.5-1.0 mL of this compound (melted, if solid at room temp) to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Place a small capillary tube (sealed at one end) into the sample, with the open end down.[14]

-

Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band remains above the oil level.[15]

Step 2: Heating and Observation

-

Gently heat the side arm of the Thiele tube with a microburner or heat gun. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.[15]

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed exiting the capillary tube. This indicates the sample is at or slightly above its boiling point.

Step 3: Cooling and Measurement

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The stream of bubbles will slow and eventually stop.

-

The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[14][15] Record this temperature immediately.

-

It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualization: Thiele Tube Boiling Point Apparatus

Caption: Setup for micro boiling point determination.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[7] It causes skin and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[4][5] In case of eye contact, rinse cautiously with water for several minutes.[16]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][16]

Conclusion

The melting and boiling points of this compound are fundamental physical constants that are indicative of its identity and purity. The established melting point of 75-79°C and a predicted boiling point of ~309°C provide critical benchmarks for its use in research and manufacturing. Adherence to rigorous, well-understood experimental protocols, such as the capillary melting point and Thiele tube boiling point methods, is essential for validating these properties. By understanding the causality behind each experimental step, scientists and developers can ensure the generation of reliable, reproducible data, which is the cornerstone of scientific integrity and successful product development.

References

-

This compound | C6H3BrN2O4 | CID 44534. PubChem. [Link]

-

Melting point determination. University of Calgary. [Link]

-

1-Bromo-3, 5-dinitrobenzene, min 97%, 1 gram. CP Lab Safety. [Link]

-

Cas 18242-39-2, 1-BROMO-3,5-DINITRO-BENZENE. LookChem. [Link]

-

How To Determine Melting Point Of Organic Compounds?. Chemistry For Everyone (YouTube). [Link]

-

Exp 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Experiment 1 - Melting Points. Austin Community College. [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. [Link]

-

This compound synthesis, physical properties. ChemSynthesis. [Link]

-

1-BROMO-3,5-DINITRO-BENZENE. Chongqing Chemdad Co., Ltd. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. University of Technology, Iraq. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Cas 18242-39-2,1-BROMO-3,5-DINITRO-BENZENE | lookchem [lookchem.com]

- 3. 1-BROMO-3,5-DINITRO-BENZENE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 18242-39-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 18242-39-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 9. athabascau.ca [athabascau.ca]

- 10. community.wvu.edu [community.wvu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. fishersci.nl [fishersci.nl]

An In-depth Technical Guide to the Solubility of 1-Bromo-3,5-dinitrobenzene in Water and Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-bromo-3,5-dinitrobenzene, a key intermediate in the pharmaceutical, agrochemical, and dyestuff industries.[1][2][3] Recognizing the critical role of solubility in process development, formulation, and safety, this document synthesizes theoretical principles with actionable experimental protocols. Due to the limited availability of quantitative solubility data in public literature, this guide emphasizes robust, standardized methodologies for determining the solubility of this compound in aqueous and organic media. This includes a detailed exposition of the OECD Guideline 105 for water solubility and the universally recognized shake-flask equilibrium method for organic solvents. Furthermore, a theoretical framework based on molecular structure, polarity, and intermolecular forces is presented to rationalize the anticipated solubility behavior of the target compound, supported by comparative data from structurally analogous molecules.

Introduction: The Significance of this compound

This compound (C₆H₃BrN₂O₄, CAS No: 18242-39-2) is a yellow crystalline solid that serves as a versatile building block in organic synthesis.[3] Its utility stems from the presence of a reactive bromine atom, susceptible to nucleophilic substitution, and the electron-withdrawing nitro groups that influence the reactivity of the benzene ring.[3] These structural features make it an important precursor in the synthesis of a variety of more complex molecules with applications in pharmaceuticals and other industrial sectors.

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility data informs critical process parameters such as solvent selection for reactions and purifications (e.g., crystallization), the design of extraction protocols, and the formulation of final products. In the context of drug development, solubility is a key determinant of a compound's bioavailability.

This guide is structured to provide researchers, scientists, and drug development professionals with a dual-pronged approach: a theoretical understanding of the factors governing the solubility of this compound and practical, detailed protocols for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Molecular Structure and Polarity of this compound

This compound possesses a moderately polar structure. The key contributors to its polarity are the two nitro (-NO₂) groups and the bromine (-Br) atom. The nitro groups are strongly electron-withdrawing and have a significant dipole moment.[4] The bromine atom is also electronegative. These groups introduce polar character to the otherwise nonpolar benzene ring. The symmetrical placement of the two nitro groups in the meta position results in a partial cancellation of their dipole moments, but the molecule retains a net dipole moment, rendering it polar.

Intermolecular Interactions

The primary intermolecular forces at play in solutions of this compound include:

-

Dipole-Dipole Interactions: Due to its net dipole moment, this compound can engage in dipole-dipole interactions with polar solvent molecules.

-

London Dispersion Forces: These forces are present in all molecules and will be a significant factor in the interaction with nonpolar solvents. The benzene ring contributes significantly to these interactions.

-

Hydrogen Bonding: this compound itself does not have hydrogen bond-donating capabilities. However, the oxygen atoms of the nitro groups can act as weak hydrogen bond acceptors.[3] This allows for potential interactions with protic solvents like water and alcohols.

Expected Solubility Trends

Based on the principles of intermolecular forces, we can predict the following general solubility trends for this compound:

-

Water (Polar, Protic): The compound is expected to have low solubility in water. While the polar nitro groups can interact with water molecules, the large, nonpolar benzene ring is hydrophobic. Multiple sources describe it as "slightly soluble in water".[1][2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments and can engage in dipole-dipole interactions with this compound. Good solubility is anticipated in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the nitro groups of this compound and also have dipole moments. Therefore, good solubility is expected, with one source confirming it is "soluble in Methanol".

-

Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, the primary intermolecular interactions will be London dispersion forces. The aromatic ring of this compound will favor interaction with aromatic solvents like toluene over aliphatic solvents like hexane. Therefore, moderate solubility is expected in toluene, and poor solubility in hexane.

Quantitative Solubility Data: A Comparative Analysis

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 1,4-Dinitrobenzene | Water | 25 | ~0.01 | [5] |

| Ethanol | - | Soluble | [5] | |

| Acetone | - | Soluble | [5] | |

| Chloroform | - | Soluble | [5] | |

| 1-Chloro-2,4-dinitrobenzene | Water | - | Low | [6] |

| Chloroform | - | More Soluble | [6] | |

| Benzene | - | More Soluble | [6] | |

| Acetone | - | More Soluble | [6] | |

| 1,3-Dinitrobenzene | Water | 20 | 0.05 | [7] |

| Methanol | 20.5 | 6.75 | [8] | |

| Ethanol (96%) | 20.5 | 3.5 | [8] | |

| Acetone | 15 | 72.365 | [8] | |

| Chloroform | 17.6 | 32.4 | [8] | |

| Toluene | 16.2 | 30.66 | [8] | |

| Carbon Tetrachloride | 16.2 | 1.18 | [8] |

Note: The term "Soluble" is qualitative. The data for 1,3-dinitrobenzene provides a strong quantitative comparison.

The data for these related dinitrobenzene derivatives align with the theoretical predictions. The low water solubility and good solubility in polar organic solvents like acetone and chloroform are consistent themes. The presence of the bromine atom in this compound is expected to slightly increase its molecular weight and polarizability compared to 1,3-dinitrobenzene, which may lead to minor differences in solubility, but the overall trends are likely to be very similar.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive published data, empirical determination of the solubility of this compound is essential for any research or development activities. The following sections provide detailed, standardized protocols that ensure accuracy and reproducibility.

Determination of Water Solubility: Following OECD Guideline 105

The OECD Guideline for the Testing of Chemicals, Test No. 105, "Water Solubility," provides a robust framework for determining the aqueous solubility of chemical substances. Two primary methods are described: the Column Elution Method (for solubilities below 10⁻² g/L) and the Flask Method (for solubilities above 10⁻² g/L). Given the qualitative description of "slightly soluble," a preliminary test is recommended to determine the most appropriate method.

-

Add approximately 0.1 g of this compound to 10 mL of water in a sealed vial.

-

Agitate the mixture at 20 °C for 24 hours.

-

Visually inspect the solution. If the substance has completely dissolved, the flask method is likely appropriate. If a significant amount of undissolved solid remains, the column elution method may be more suitable.

This method is based on achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for the Shake-Flask Method.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of finely powdered this compound to a flask containing a known volume of water. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath at the desired temperature (e.g., 20 ± 0.5 °C). Agitate the mixture for a sufficient period to reach equilibrium. This may take 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle for at least 24 hours at the constant test temperature.

-

Sampling and Analysis: Carefully withdraw a sample of the clear supernatant. To avoid temperature changes that could affect solubility, this should be done with a pre-thermostated pipette. Immediately filter the sample through a membrane filter (e.g., 0.45 µm) that does not adsorb the test substance.

-

Concentration Determination: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy, after creating a suitable calibration curve.

Determination of Solubility in Organic Solvents

The shake-flask method described above is also the gold standard for determining the solubility of solids in organic solvents. The principles of achieving equilibrium and subsequent analysis remain the same.

A reliable and straightforward method for determining the concentration of the solute in the organic solvent is the gravimetric method, especially if the solvent is volatile.

Diagram of the Gravimetric Determination Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol:

-

Prepare a Saturated Solution: Follow steps 1-4 of the shake-flask method (Section 4.1.2), using the desired organic solvent instead of water.

-

Sample Collection: Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Solvent Evaporation: Carefully evaporate the solvent. This can be done in a fume hood at ambient temperature, or evaporation can be accelerated by using a gentle stream of nitrogen or by placing the sample in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Drying and Weighing: Once the solvent has completely evaporated, place the container with the solid residue in a desiccator to cool to room temperature. Weigh the container on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation:

-

Mass of dissolved solute = (Mass of container + residue) - (Mass of empty container)

-

Solubility = Mass of dissolved solute / Volume of solution pipetted

-

This gravimetric method is robust and does not require a specific analytical standard for quantification, relying instead on accurate mass and volume measurements.[9]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative data in the literature is scarce, a strong theoretical understanding of its molecular structure and intermolecular forces allows for reliable predictions of its solubility behavior in various solvent classes. The compound is expected to be slightly soluble in water and significantly more soluble in polar organic solvents.

For practical applications, this guide has detailed the internationally recognized OECD 105 protocol for determining water solubility and the robust shake-flask method for organic solvents, coupled with a straightforward gravimetric analysis technique. By following these standardized procedures, researchers, scientists, and drug development professionals can generate the precise and reliable solubility data necessary for their work, ensuring process efficiency, formulation success, and a deeper understanding of this important chemical intermediate.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

Solubility of Things. 1,4-dinitrobenzene. [Link]

-

Solubility of Things. 1-Chloro-2,4-dinitrobenzene. [Link]

-

Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

-

Wikipedia. Nitro compound. [Link]

-

PubChem. This compound. [Link]

-

Chem.info. 1,3-dinitrobenzene. [Link]

Sources

- 1. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 2. 1-BROMO-3,5-DINITRO-BENZENE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1,3-Dinitrobenzene CAS#: 99-65-0 [m.chemicalbook.com]

- 8. 1,3-dinitrobenzene [chemister.ru]

- 9. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to the Safety and Hazards of 1-Bromo-3,5-dinitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals